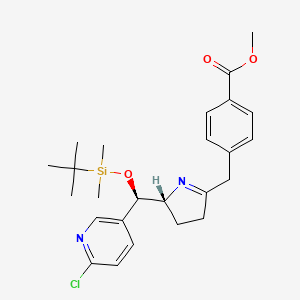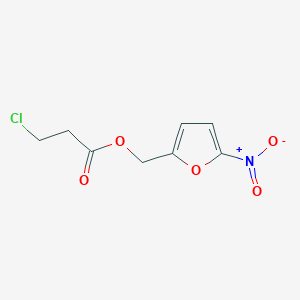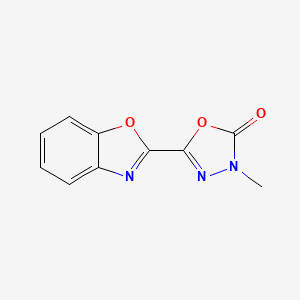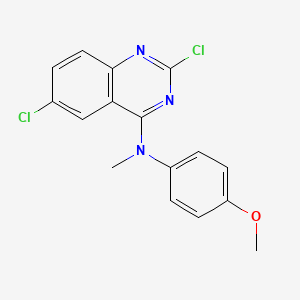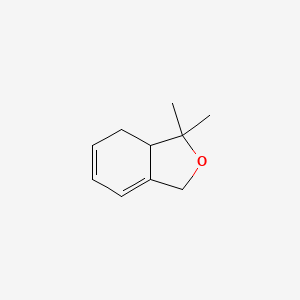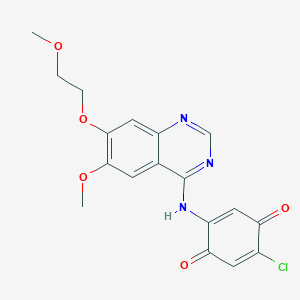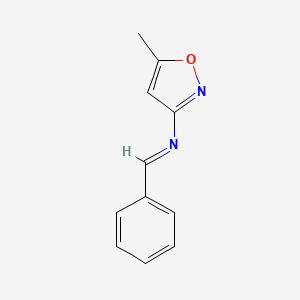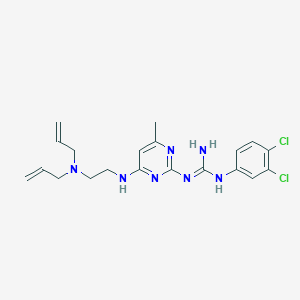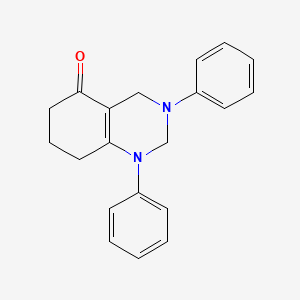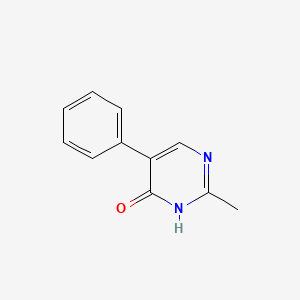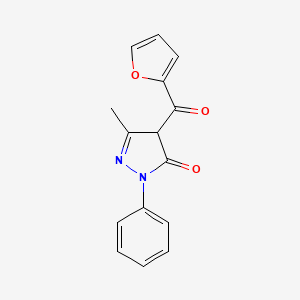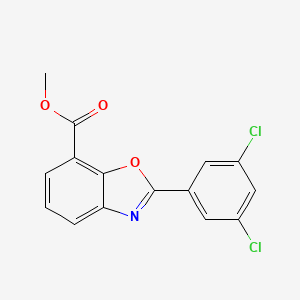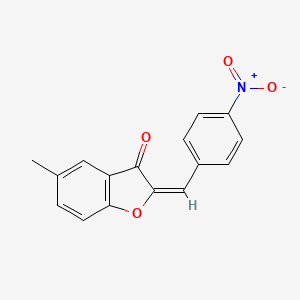
(E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a synthetic organic compound belonging to the class of aurones. Aurones are a type of flavonoid, characterized by their benzofuranone structure. This compound is of particular interest due to its potential biological activities, including antitumor properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one typically involves the condensation of 5-methyl-2-benzofuranone with 4-nitrobenzaldehyde. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could introduce various functional groups onto the benzofuranone ring.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This could involve the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. Additionally, the compound may inhibit specific signaling pathways that are crucial for cancer cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aurone (2-(Z)-benzylidene-3-(2H)-benzofuranone): Shares a similar benzofuranone structure but differs in the substituents attached to the aromatic rings.
Indanone (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one: Another compound with a similar structure but with an indanone core instead of a benzofuranone core.
Uniqueness
(E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, may enhance its biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C16H11NO4 |
|---|---|
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
(2E)-5-methyl-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H11NO4/c1-10-2-7-14-13(8-10)16(18)15(21-14)9-11-3-5-12(6-4-11)17(19)20/h2-9H,1H3/b15-9+ |
Clé InChI |
RPZIRJAGYZOWED-OQLLNIDSSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)O/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C2=O |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


